4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate
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Overview
Description
4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate is a complex organic compound that features a naphthalene ring, an acryloyl group, and a phenylene dibenzoate structure
Preparation Methods
The synthesis of 4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate typically involves multiple steps, starting with the preparation of the naphthalen-1-yl acryloyl intermediate. This intermediate is then reacted with 1,3-phenylene dibenzoate under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate can be compared with other similar compounds, such as:
4-naphthalen-1-yl-morpholine: This compound also features a naphthalene ring but has different functional groups, leading to distinct chemical and biological properties.
Naphthalen-2-yl-acetyl chloride: Another naphthalene derivative with unique reactivity and applications.
Naturally occurring naphthalenes: These compounds, found in plants and other natural sources, exhibit a wide range of biological activities.
Properties
CAS No. |
61595-19-5 |
---|---|
Molecular Formula |
C33H22O5 |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
[3-benzoyloxy-4-(3-naphthalen-1-ylprop-2-enoyl)phenyl] benzoate |
InChI |
InChI=1S/C33H22O5/c34-30(21-18-24-16-9-15-23-10-7-8-17-28(23)24)29-20-19-27(37-32(35)25-11-3-1-4-12-25)22-31(29)38-33(36)26-13-5-2-6-14-26/h1-22H |
InChI Key |
OIMQTLAZBHHPOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C(=O)C=CC3=CC=CC4=CC=CC=C43)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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